molecular formula C10H7ClN6 B13960394 4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine

4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine

Cat. No.: B13960394
M. Wt: 246.65 g/mol
InChI Key: KADWTZPCFDWWAA-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a pyrimidine ring, and a chlorine atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 4-chloropyrimidine-2-amine with pyrazole derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized derivatives, while cyclization reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, contributing to its inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with distinct properties .

Properties

Molecular Formula

C10H7ClN6

Molecular Weight

246.65 g/mol

IUPAC Name

4-chloro-6-pyrazolo[1,5-a]pyrimidin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C10H7ClN6/c11-8-4-7(15-10(12)16-8)6-5-14-17-3-1-2-13-9(6)17/h1-5H,(H2,12,15,16)

InChI Key

KADWTZPCFDWWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C3=CC(=NC(=N3)N)Cl)N=C1

Origin of Product

United States

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